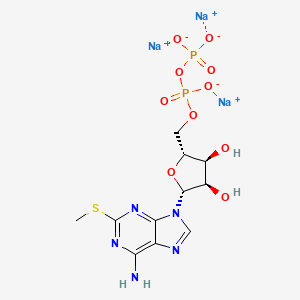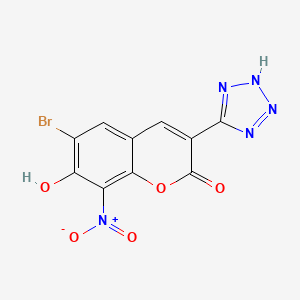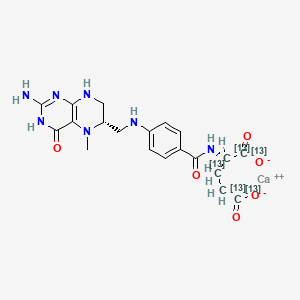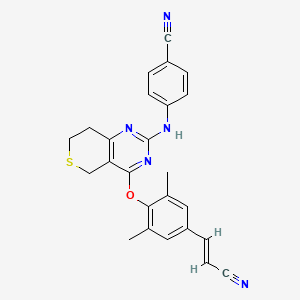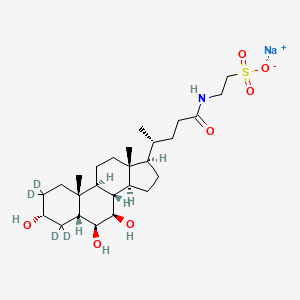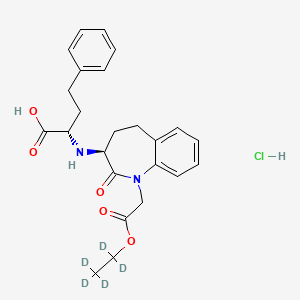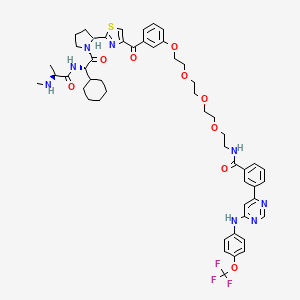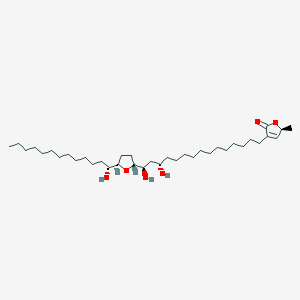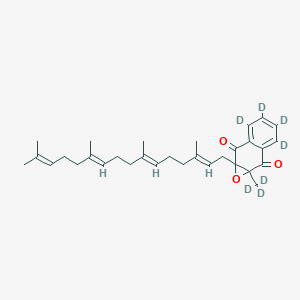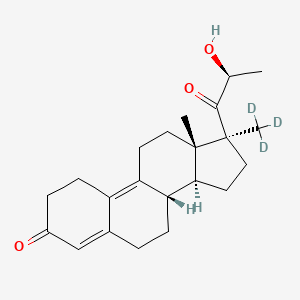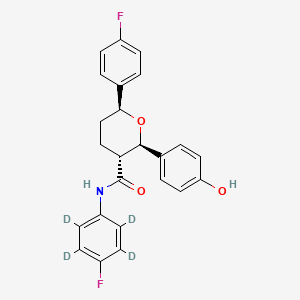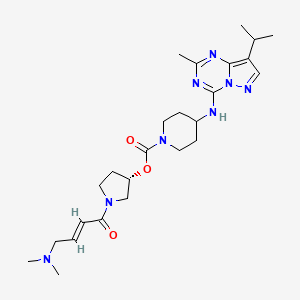
Laninamivir octanoate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laninamivir octanoate-d3 is a derivative of laninamivir octanoate, a prodrug of laninamivir. Laninamivir octanoate is a long-acting neuraminidase inhibitor used in the treatment of influenza. It is particularly effective against oseltamivir-resistant strains of the influenza virus . This compound is a deuterated form, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of laninamivir octanoate-d3 involves multiple steps, starting from laninamivir. The key steps include the esterification of laninamivir with octanoic acid and the subsequent deuteration of specific hydrogen atoms. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and deuteration processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Laninamivir octanoate-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release laninamivir and octanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Specific hydrogen atoms can be substituted with deuterium to form this compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing and reducing agents for redox reactions, and deuterium sources for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include laninamivir, octanoic acid, and deuterated derivatives of laninamivir octanoate .
Wissenschaftliche Forschungsanwendungen
Laninamivir octanoate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving deuterated drugs and their pharmacokinetics.
Biology: Employed in research on influenza virus mechanisms and resistance.
Medicine: Investigated for its potential in treating influenza, especially in cases resistant to other neuraminidase inhibitors.
Industry: Utilized in the development of long-acting antiviral drugs and formulations
Wirkmechanismus
Laninamivir octanoate-d3 exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus. The deuteration of the compound enhances its stability and prolongs its action in the respiratory tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but shorter duration of effect.
Oseltamivir: A widely used neuraminidase inhibitor that is less effective against resistant strains.
Uniqueness
Laninamivir octanoate-d3 is unique due to its long-acting nature and effectiveness against oseltamivir-resistant strains. The deuteration further enhances its stability and pharmacokinetic properties, making it a valuable compound in the treatment of influenza .
Eigenschaften
Molekularformel |
C21H36N4O8 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-3-octanoyloxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3 |
InChI-Schlüssel |
UKTIJASCFRNWCB-KPQPBROHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](COC(=O)CCCCCCC)O |
Kanonische SMILES |
CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


